REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=O)[C:7]2=[O:12].[C:13]12[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=1)[NH:18]C(=O)O[C:14]2=[O:15].CN(C1C=CC=CN=1)C.Cl>N1C=CC=CC=1.C(Cl)(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]1[C:8](=[N:18][C:19]3[C:13]([C:14]1=[O:15])=[CH:23][CH:22]=[CH:21][CH:20]=3)[C:7]2=[O:12]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=C2C(C(NC12)=O)=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
Name
|
|
Quantity
|
222 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 64 h
|
Duration
|
64 h
|
Type
|
CUSTOM
|
Details
|
the chloroform layer was separated
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with chloroform
|
Type
|
CONCENTRATION
|
Details
|
the combined organic extracts were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=C2C(C3=NC4=CC=CC=C4C(N3C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |